![molecular formula C6H4ClN3 B596971 2-Chloroimidazo[1,2-B]pyridazine CAS No. 127566-19-2](/img/structure/B596971.png)

2-Chloroimidazo[1,2-B]pyridazine

Overview

Description

2-Chloroimidazo[1,2-B]pyridazine is a chemical compound that falls under the category of imidazopyridines . Imidazopyridines are important fused bicyclic 5,6 heterocycles recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

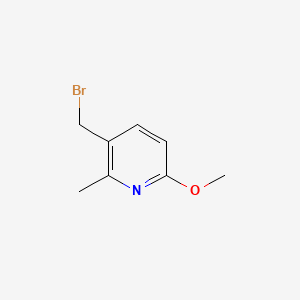

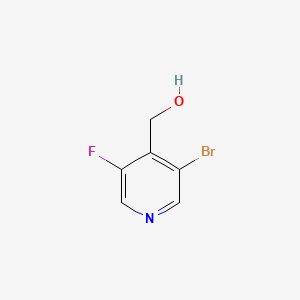

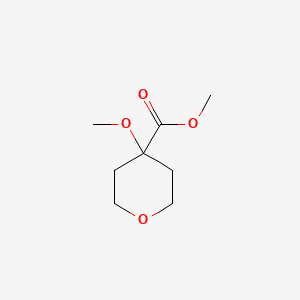

The synthesis of 2-Chloroimidazo[1,2-B]pyridazine involves the use of bases such as TMP 2Zn · MgCl 2 · 2 LiCl, in the presence or absence of BF 3 · OEt 2, leading to regioselective metalations at positions 3 or 8 . Subsequent functionalizations were achieved with TMPMgCl · LiCl, producing various polysubstituted derivatives .

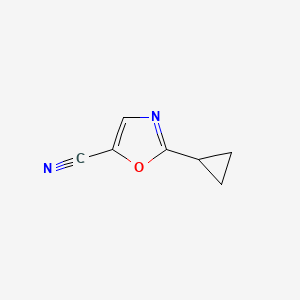

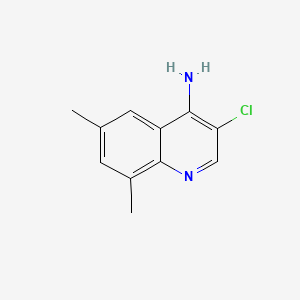

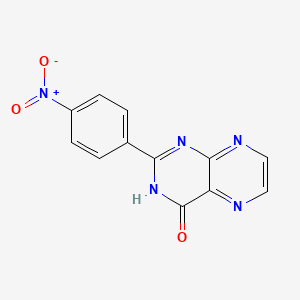

Molecular Structure Analysis

The molecular structure of 2-Chloroimidazo[1,2-B]pyridazine is characterized by a fused bicyclic 5,6 heterocycle . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Chemical Reactions Analysis

The chemical reactions involving 2-Chloroimidazo[1,2-B]pyridazine include its functionalization using Grignard reagents for nucleophilic additions . The pyridazine ring is characterized by unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Scientific Research Applications

Microwave-Assisted Synthesis

Akkaoui et al. (2010) developed a methodology for the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine. This process involves microwave-assisted, one-pot Suzuki cross-coupling and palladium-catalyzed arylation, useful in synthesizing various (hetero)arylimidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

VEGFR-2 Kinase Inhibitory Activity

Ishimoto et al. (2013) achieved a convergent and streamlined synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors using 6-chloroimidazo[1,2-b]pyridazine. Their method is beneficial for bulk supply of compounds and applicable to other compounds containing the 6-etherified imidazo[1,2-b]pyridazin-2-amine core (Ishimoto et al., 2013).

Photoelectron Spectroscopy

Kovać et al. (1980) recorded the HeI photoelectron spectra of various heterocycles including 6-chloroimidazo[1,2-b]pyridazine. Their study aids in understanding lone pair interactions and molecular orbital calculations (Kovać et al., 1980).

Interaction with Benzodiazepine Receptors

Barlin et al. (1997) prepared and examined a series of imidazo[1,2-b]pyridazines for interaction with central and mitochondrial benzodiazepine receptors. They found that imidazo[1,2-b]pyridazines were generally more selective for mitochondrial receptors (Barlin et al., 1997).

Sulfenylation of Imidazoheterocycles

Hiebel and Berteina‐Raboin (2015) described an iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines, -pyrimidines, and [1,2-b]pyridazines, forming 3-arylthioimidazoheterocycles in moderate to excellent yields (Hiebel & Berteina‐Raboin, 2015).

Antiviral Activities

Galtier et al. (2003) reported the synthesis of substituted 3-aralkylth-iomethylimidazo[1,2-b]pyridazines and found potent inhibitors of human cytomegalovirus and varicella-zoster virus replication (Galtier et al., 2003).

Antiparasitic Agent Synthesis

Fabio et al. (1978) synthesized a potent antiparasitic agent 3-nitro-6-propoxyimidazo[1, 2-b]-pyridazine, labeled with carbon-14 and deuterium for absorption and metabolism studies (Fabio et al., 1978).

Mechanism of Action

Future Directions

The future directions for 2-Chloroimidazo[1,2-B]pyridazine could involve its use in the development of new drugs. For instance, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential for further development . Another study has discovered that 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

properties

IUPAC Name |

2-chloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHPYERNFAFRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678957 | |

| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroimidazo[1,2-B]pyridazine | |

CAS RN |

127566-19-2 | |

| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127566-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)